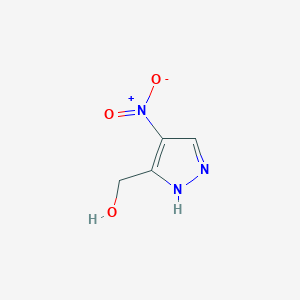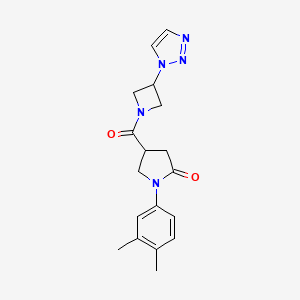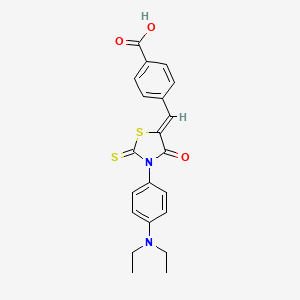
6-Amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-Amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of similar isoquinoline derivatives.
Synthesis Analysis
The synthesis of amino-substituted tetrahydroisoquinolines is described in the first paper, where a method involving catalytic hydrogenation of acetamido-substituted isoquinolines followed by acetamide hydrolysis is used. This method yields good results when the acetamido group is on the pyridine ring and moderate results when on the benzene ring. This approach could potentially be adapted for the synthesis of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one by choosing appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within a bicyclic ring system that resembles a fused pyridine and benzene ring. The amino group in the 6-position indicates the presence of a substituent that can influence the reactivity and physical properties of the molecule. The stereochemistry of similar compounds, such as 6-amino-2-methyldecahydroisoquinoline, has been elucidated through chemical conversions and spectral data, which suggests that similar analytical techniques could be used to analyze the structure of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one; however, they do provide information on related compounds. For instance, the second paper describes a cyclization reaction involving chlorination and treatment with ammonia to synthesize an indenoisoquinolinone derivative . This indicates that similar isoquinoline compounds can undergo a variety of chemical reactions, including cyclization, chlorination, and amination, which could be relevant to the chemical behavior of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be inferred from their molecular structure. The presence of an amino group is likely to contribute to the basicity of the compound and may affect its solubility in water and organic solvents. The bicyclic structure could influence the compound's stability and reactivity. While the papers do not provide specific data on the physical and chemical properties of 6-Amino-7,8-dihydro-6H-isoquinolin-5-one, they do suggest that the properties of similar compounds can be significantly affected by the presence and position of substituents on the isoquinoline core .
Propriétés
IUPAC Name |
6-amino-7,8-dihydro-6H-isoquinolin-5-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c10-8-2-1-6-5-11-4-3-7(6)9(8)12;;/h3-5,8H,1-2,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEXXXSONLLRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(=O)C1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)


![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B3001464.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)


![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)

